Serotonin Hydrochloride

Description

See also: Serotonin (has active moiety); Neuro I (FDA NDC: 43742-1317) (component of); E.O.L. (FDA NDC: 53405-0008) (component of) ... View More ...

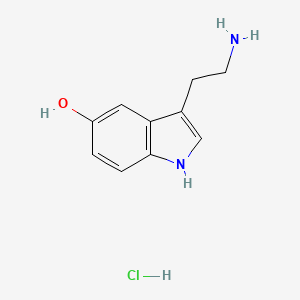

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIGAZPGKJFIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165186 | |

| Record name | 5-Hydroxytryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] Hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Serotonin hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463237 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153-98-0, 21591-86-6 | |

| Record name | Serotonin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21591-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)indol-5-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021591866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serotonin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEROTONIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKN429M9VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Serotonin Hydrochloride: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the core physicochemical properties of serotonin hydrochloride (5-Hydroxytryptamine hydrochloride, 5-HT HCl). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Physicochemical Data

This compound is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological and psychological processes.[1][2] Accurate knowledge of its physicochemical properties is fundamental for the design and execution of in vitro and in vivo studies, formulation development, and analytical testing.

Table 1: General and Structural Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 153-98-0 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂N₂O · HCl | [1] |

| Molecular Weight | 212.67 g/mol | [5] |

| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride | [5][] |

| Synonyms | 5-Hydroxytryptamine hydrochloride, 5-HT HCl | [1][] |

| Appearance | White to off-white or pale brown crystalline solid/powder | [1][2][][7] |

| Purity | ≥98% | [1][4][7] |

| Crystal Structure | The free base crystallizes in the P2₁2₁2₁ chiral space group. | [8] |

Table 2: Solubility and Thermal Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Melting Point | 149-154 °C | lit. | [2][][7] |

| 169 °C | [3] | ||

| Solubility in Water | ~5 mg/mL | PBS (pH 7.2) | [1] |

| 17 mg/mL | [7] | ||

| 21.27 mg/mL (100 mM) | [4] | ||

| >31.9 µg/mL | pH 7.4 | [5] | |

| Solubility in DMSO | ~10 mg/mL | [1] | |

| 21.27 mg/mL (100 mM) | [4] | ||

| Solubility in Ethanol | ~1.2 mg/mL | [1] | |

| 5.3 mg/mL | [7] | ||

| Very slightly soluble | 95% Ethanol | [7] | |

| Solubility in 0.1 M HCl | 22 mg/mL | [7] | |

| Storage Temperature | -20°C | [1][4][] | |

| 2-8°C | [2][7] | ||

| Stability | ≥4 years at -20°C | Crystalline Solid | [1] |

| Hygroscopicity | Hygroscopic | [2][3][5] | |

| Light Sensitivity | Light Sensitive | [2][3] |

Table 3: Spectral Properties of this compound

| Property | Value | Conditions | Reference(s) |

| UV/Vis λmax | 276, 302 nm | [1] | |

| 198, 217, 275.5, 296.5 nm | pH 5, 7, and 9 | [9] | |

| Fluorescence | Emission peak at 340 nm | Excitation from 230-309 nm | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is essential for clarity and reproducibility in research. The following diagrams, rendered using Graphviz, illustrate key serotonin-related pathways and standard laboratory workflows.

Serotonin exerts its diverse effects by binding to a family of at least 15 receptor subtypes, the majority of which are G-protein-coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, a ligand-gated ion channel.[11][12][13] Activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and various physiological processes.

Standardized protocols are critical for obtaining reliable and comparable data. The following diagrams outline the logical flow for determining solubility and performing a receptor binding assay.

Experimental Protocols

This section provides generalized methodologies for determining key physicochemical properties. Researchers should adapt these protocols based on available equipment and specific experimental goals.

The melting point is a crucial indicator of purity. The capillary method is a standard pharmacopeial technique.[14][15]

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent or moisture, as this can depress the melting point.

-

Capillary Loading: Finely powder the crystalline sample. Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[14]

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 5-10°C below the expected melting point (e.g., 140°C).

-

Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.

The shake-flask method is a reliable technique for determining thermodynamic solubility.[16]

-

System Preparation: Prepare a specific volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.2) in a vial.

-

Compound Addition: Add an excess amount of this compound to the solvent to create a saturated solution with visible solid material remaining.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle or centrifuge it to separate the solid phase from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The measured concentration represents the solubility of the compound in that specific solvent at that temperature.

UV-Vis spectroscopy is used to determine the absorbance characteristics of this compound, which can be used for quantification.

-

Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in a suitable solvent (e.g., 0.1 M HCl or PBS). A typical stock might be 1 mg/mL.[1]

-

Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Spectrometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as used for the solutions as the blank to zero the instrument.

-

Spectral Scan: Scan a mid-range concentration solution across a wavelength range of approximately 200-400 nm to identify the wavelength(s) of maximum absorbance (λmax).[9][10] For this compound, characteristic peaks are expected around 276 nm and 302 nm.[1]

-

Absorbance Measurement: Measure the absorbance of each standard solution in the calibration curve at the determined λmax.

-

Analysis: Plot absorbance versus concentration to generate a calibration curve. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from this curve, ensuring the measurement falls within the linear range of the assay.

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT₂A receptor, a common target in drug development.[17][18][19]

-

Receptor Preparation: Homogenize a tissue source rich in 5-HT₂A receptors (e.g., rat frontal cortex) in an appropriate ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, a known concentration of a suitable radioligand (e.g., [³H]ketanserin, typically at or below its Kd value), and the membrane preparation.

-

Nonspecific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a known non-radioactive competitor (e.g., unlabeled ketanserin or mianserin) to saturate the receptors, and the membrane preparation.

-

Competition: Add assay buffer, the radioligand, varying concentrations of this compound (the test compound), and the membrane preparation.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a period sufficient to reach equilibrium (e.g., 20-30 minutes).[17]

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B), which traps the membranes with bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Nonspecific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | 153-98-0 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. Serotonin HCl | Endogenous 5-HT Receptor Agonist | Tocris Bioscience [tocris.com]

- 5. This compound | C10H13ClN2O | CID 160436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, powder, 153-98-0,Sigma-Aldrich [sigmaaldrich.com]

- 8. Serotonin - Wikipedia [en.wikipedia.org]

- 9. Uptake and release characteristics of this compound by natural Cuban zeolite containing clinoptilolite and mordenite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence of serotonin in the visible spectrum upon multiphotonic photoconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thinksrs.com [thinksrs.com]

- 15. thinksrs.com [thinksrs.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Serotonin hydrochloride mechanism of action in the central nervous system

An In-Depth Technical Guide to the Mechanism of Action of Serotonin in the Central Nervous System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a critical role in a vast array of physiological and psychological functions within the central nervous system (CNS).[1][2] It is fundamentally involved in the regulation of mood, sleep, appetite, cognition, memory, and learning.[3][4] Consequently, the serotonergic system is a primary target for a wide range of therapeutics, most notably antidepressants, antipsychotics, and anxiolytics.[1][4] This guide provides a detailed technical overview of the core mechanisms of serotonin action in the CNS, focusing on its lifecycle, receptor interactions, signaling pathways, and the key experimental methodologies used to investigate its function.

Core Serotonergic Neurotransmission: A Lifecycle View

The action of serotonin is tightly regulated by its synthesis, packaging, release, reuptake, and degradation. This lifecycle ensures precise control over serotonergic signaling.

1.1 Synthesis, Release, and Degradation

Serotonin is synthesized from the essential amino acid L-tryptophan in a two-step enzymatic process.[5][6] The rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH), specifically the TPH2 isoform in the CNS.[5][7] Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin.[5]

Following synthesis, serotonin is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). Upon arrival of an action potential at the presynaptic terminal, these vesicles fuse with the cell membrane, releasing serotonin into the synaptic cleft.[1] Once in the synapse, serotonin's action is terminated primarily by reuptake back into the presynaptic neuron via the serotonin transporter (SERT), a target for many antidepressant medications.[8][9] Any remaining serotonin can be enzymatically degraded by monoamine oxidase (MAO), primarily the MAO-A isoform, to form 5-hydroxyindoleacetic acid (5-HIAA).[10]

1.2 Kinetic Properties of Key Regulatory Proteins

The efficiency of serotonin synthesis and reuptake is governed by the kinetic properties of TPH2 and SERT. These parameters are crucial for understanding the overall capacity and regulation of the serotonergic system.

| Protein | Parameter | Value (approx.) | Substrate | Notes |

| Tryptophan Hydroxylase 2 (TPH2) | Km | 20-80 µM | L-Tryptophan | The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity.[7][11] |

| Vmax | Variable | L-Tryptophan | The maximum velocity (Vmax) is dependent on enzyme concentration and cellular conditions.[7][11] | |

| Serotonin Transporter (SERT) | Km | 100-760 nM | Serotonin (5-HT) | SERT exhibits high affinity for serotonin, enabling efficient clearance from the synapse.[12][13] |

| Vmax | Variable | Serotonin (5-HT) | Vmax is proportional to the number of transporter proteins on the cell surface.[2][14] |

Serotonin Receptors and Intracellular Signaling

Serotonin exerts its diverse effects by binding to a large family of receptors located on the surface of neurons. There are 14 known serotonin receptor subtypes in humans, classified into 7 distinct families (5-HT1 through 5-HT7).[1][15] With the exception of the 5-HT3 receptor, all are G-protein coupled receptors (GPCRs) that initiate intracellular second messenger cascades.[1][16]

2.1 Overview of Serotonin Receptor Families

The functional outcomes of serotonin release are determined by which receptor subtypes are present in a given synapse and their respective coupling to intracellular signaling proteins.

| Family | Subtypes | Primary G-Protein Coupling | Primary Second Messenger Pathway | General CNS Function |

| 5-HT1 | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Gαi/o | ↓ Adenylyl Cyclase (↓ cAMP) | Inhibitory; autoreceptor function, mood, anxiety.[15][16] |

| 5-HT2 | 5-HT2A, 5-HT2B, 5-HT2C | Gαq/11 | ↑ Phospholipase C (↑ IP3, DAG, Ca2+) | Excitatory; cognition, mood, psychosis, appetite.[15][16] |

| 5-HT3 | - | Ligand-Gated Ion Channel | Na+/K+ influx | Excitatory; nausea, anxiety, gut motility.[1] |

| 5-HT4 | - | Gαs | ↑ Adenylyl Cyclase (↑ cAMP) | Excitatory; cognition, memory, GI motility.[16] |

| 5-HT5 | 5-HT5A | Gαi/o | ↓ Adenylyl Cyclase (↓ cAMP) | Inhibitory; role in CNS is less defined.[15] |

| 5-HT6 | - | Gαs | ↑ Adenylyl Cyclase (↑ cAMP) | Excitatory; cognition, learning, memory.[15][16] |

| 5-HT7 | - | Gαs | ↑ Adenylyl Cyclase (↑ cAMP) | Excitatory; circadian rhythm, mood, cognition.[15][16] |

2.2 G-Protein Coupled Receptor (GPCR) Signaling Pathways

Gαi/o-Coupled Receptors (e.g., 5-HT1A): These receptors are primarily inhibitory.[15] Binding of serotonin leads to the dissociation of the Gαi subunit, which then inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[16]

Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7): These receptors are generally excitatory.[16] Serotonin binding activates the Gαs subunit, which stimulates adenylyl cyclase. This increases cAMP levels, leading to the activation of PKA and subsequent phosphorylation of downstream targets, including transcription factors like CREB.[16]

Gαq/11-Coupled Receptors (e.g., 5-HT2A): This pathway is also excitatory.[15] Upon activation, the Gαq subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).

2.3 The 5-HT3 Receptor: A Ligand-Gated Ion Channel

Unlike the other serotonin receptors, the 5-HT3 receptor is a non-selective cation channel.[1] Upon binding serotonin, the channel opens, allowing rapid influx of Na+ and K+, which leads to a fast, excitatory depolarization of the neuronal membrane.

Quantitative Pharmacology of Serotonin-Receptor Interactions

The affinity of serotonin for its various receptor subtypes is a key determinant of its physiological effects. This is quantified using the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competition assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) of Serotonin (nM) |

| 5-HT1A | 1 - 10 |

| 5-HT1B | 4 - 15 |

| 5-HT1D | 5 - 20 |

| 5-HT1E | ~7 |

| 5-HT1F | ~20 |

| 5-HT2A | 10 - 30 |

| 5-HT2B | 1 - 10 |

| 5-HT2C | 5 - 25 |

| 5-HT4 | 50 - 200 |

| 5-HT6 | ~65 |

| 5-HT7 | 1 - 10 |

| (Note: Ki values are compiled from multiple studies using recombinant human receptors and can vary based on experimental conditions.[4][17][18] This table represents a consensus range.) |

Key Experimental Methodologies

Investigating the serotonergic system requires specialized techniques to measure receptor binding and in vivo neurotransmitter dynamics.

4.1 Radioligand Binding Assay

This technique is the gold standard for quantifying the interaction between a ligand and a receptor.[19] Competition binding assays are used to determine the affinity (Ki) of an unlabeled compound (like serotonin) by measuring its ability to displace a labeled radioligand from the receptor.

Detailed Protocol: Competition Radioligand Binding for the 5-HT1A Receptor

-

Membrane Preparation: Homogenize brain tissue (e.g., hippocampus) or cultured cells expressing the human 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a BCA or Bradford assay.[6]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., 0.5 nM [3H]8-OH-DPAT), and assay buffer.[20]

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled specific ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.[20]

-

Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (serotonin hydrochloride).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[6]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters rapidly with ice-cold wash buffer.[6]

-

Quantification: Place the filter mat in a scintillation vial or bag, add scintillation cocktail, and measure the amount of radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor (serotonin).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

4.2 In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing crucial information about the dynamics of neurotransmitter release and clearance.[21][22]

Detailed Protocol: In Vivo Microdialysis in the Rat Striatum

-

Probe Construction and Surgical Implantation:

-

Construct or obtain a concentric microdialysis probe with a semipermeable membrane (e.g., 2-4 mm length).[21]

-

Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the target brain region (e.g., dorsal striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.[21][22]

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the awake, freely moving rat in a testing chamber that allows for movement.

-

Gently insert the microdialysis probe through the guide cannula into the striatum.

-

Connect the probe's inlet tubing to a syringe pump and the outlet tubing to a collection vial.

-

Begin perfusing the probe with artificial cerebrospinal fluid (aCSF: e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4) at a low, constant flow rate (e.g., 1.0 µL/min).[22][23]

-

Allow for an equilibration period (e.g., 1-2 hours) for the tissue to stabilize.

-

-

Sample Collection:

-

Collect dialysate samples into small vials containing an antioxidant (e.g., perchloric acid) to prevent degradation of monoamines.[8]

-

Collect samples at regular intervals (e.g., every 20 minutes) to establish a baseline extracellular serotonin level.

-

Administer pharmacological agents (e.g., an SSRI) or behavioral stimuli and continue collecting samples to measure changes in serotonin levels.

-

-

Sample Analysis (HPLC-ECD):

-

Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[8][24]

-

Inject a small volume (e.g., 20 µL) of the dialysate onto a reverse-phase HPLC column.

-

The mobile phase separates the different monoamines based on their chemical properties.

-

As serotonin elutes from the column, it passes over an electrode set at an oxidizing potential. The oxidation of serotonin generates an electrical current that is proportional to its concentration.

-

-

Data Analysis:

-

Calculate the concentration of serotonin in each sample by comparing the peak area from the chromatogram to a standard curve generated with known concentrations of serotonin.

-

Express the results as a percentage change from the stable baseline period.

-

Conclusion

The mechanism of action of serotonin in the central nervous system is a complex and highly regulated process, involving a precise lifecycle of synthesis and reuptake, and a diverse array of receptors coupled to distinct intracellular signaling cascades. This intricate system allows serotonin to modulate a wide spectrum of neurological functions. A thorough understanding of these core mechanisms, from receptor binding kinetics to in vivo neurotransmitter dynamics, is essential for researchers and drug development professionals. The application of quantitative pharmacological methods and advanced analytical techniques, as detailed in this guide, provides the necessary tools to probe this system, identify novel therapeutic targets, and develop more effective treatments for a host of neuropsychiatric disorders.

References

- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 2. Serotonin transporter kinetics in rats selected for extreme values of platelet serotonin level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The contribution of low affinity transport mechanisms to serotonin clearance in synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acnp.org [acnp.org]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdspdb.unc.edu [pdspdb.unc.edu]

- 21. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of serotonin in microdialysis samples from rat brain by microbore column liquid chromatography with post-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophysiological Effects of Serotonin Hydrochloride on Pyramidal Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of serotonin hydrochloride (5-HT) on pyramidal neurons, the principal excitatory neurons in the cerebral cortex and hippocampus. Understanding these effects is crucial for research into the neural mechanisms of mood, cognition, and various neuropsychiatric disorders, as well as for the development of novel therapeutics targeting the serotonergic system. This document details the key receptor subtypes involved, their signaling pathways, the resulting changes in neuronal excitability, and the experimental protocols used to elucidate these mechanisms.

Core Electrophysiological Actions of Serotonin on Pyramidal Neurons

Serotonin exerts complex and often opposing effects on the electrophysiological properties of pyramidal neurons, primarily through the activation of two major receptor subtypes: the 5-HT1A and 5-HT2A receptors.[1][2] Most pyramidal cells in layer V of the prefrontal cortex co-express both 5-HT1A and 5-HT2A receptors, which together modulate how these neurons translate excitatory inputs into firing patterns.[1] However, a subset of large pyramidal cells in the deep layer V appears to express only 5-HT2A receptors, leading to a purely excitatory response to serotonin.[1]

5-HT1A Receptor-Mediated Inhibition

Activation of 5-HT1A receptors on the soma and dendrites of pyramidal neurons typically leads to an inhibitory effect.[3] This is characterized by membrane hyperpolarization and a decrease in neuronal firing.[3] The primary mechanism for this inhibition is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][4] This increases potassium conductance, moving the membrane potential closer to the equilibrium potential for potassium and thus making the neuron less likely to fire an action potential.[3][5]

5-HT2A Receptor-Mediated Excitation

Conversely, activation of 5-HT2A receptors generally produces an excitatory response in pyramidal neurons.[1][2] This manifests as a slow membrane depolarization.[1] A key mechanism underlying this excitation is the inhibition of calcium-activated potassium channels responsible for the slow afterhyperpolarization (sAHP) that follows a burst of action potentials.[1][2][6] By reducing the sAHP, 5-HT2A receptor activation allows for a higher firing frequency in response to a sustained depolarizing input.[6][7] In some cases, particularly during early postnatal development, 5-HT can induce tonic firing in layer V pyramidal neurons through 5-HT2A receptor activation.[8][9]

Quantitative Effects of Serotonin on Pyramidal Neuron Electrophysiology

The following tables summarize the quantitative data on the effects of serotonin on the electrophysiological properties of pyramidal neurons, as reported in various studies.

| Parameter | Serotonin (5-HT) Concentration | Region / Neuron Type | Effect | Reference |

| Membrane Potential | ||||

| 10 µM | Layer V Pyramidal Neurons (P9) | Depolarization leading to tonic firing (2-5 Hz) | [8] | |

| 10 µM | Layer V Pyramidal Neurons (P21) | Small depolarization (2.8 ± 0.3 mV) or moderate hyperpolarization (-1.8 ± 0.3 mV) | [8] | |

| 10 µM | Layer V Pyramidal Neurons (P30/31) | Depolarization (3.6 ± 0.5 mV) or hyperpolarization (-3.2 ± 0.9 mV) | [8] | |

| 20 µM | Layer 5 Pyramidal Neurons | Depolarization (3 mV) | [6] | |

| Firing Rate | ||||

| 1-40 µM | Pyramidal Neurons | Concentration-dependent decrease in firing rate (-5.7% to -59.9%) | [10] | |

| 20 µM | Layer 5 Pyramidal Neurons | Increased steady-state firing frequency | [6] | |

| Input Resistance | ||||

| 20 µM (α-me-5HT, a 5-HT2 agonist) | Layer 5 Pyramidal Neurons | No significant effect (106 ± 5% of control) | [6] | |

| Not specified | Layer 2/3 Pyramidal Cells (in slice) | 238 ± 99 MΩ (baseline) | [11] | |

| Afterhyperpolarization (AHP) | ||||

| 10 µM | Intralaminar and Midline Thalamic Neurones | Suppression of sAHP | [7] | |

| Not specified | Layer 5 Pyramidal Neurons | Reduction of sAHP and induction of slow afterdepolarization (sADP) | [6] |

Signaling Pathways

The distinct electrophysiological effects of serotonin are mediated by different intracellular signaling cascades initiated by the 5-HT1A and 5-HT2A receptors.

5-HT1A Receptor Signaling Pathway

References

- 1. Serotonergic regulation of neuronal excitability in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Serotonin modulation of cortical neurons and networks [frontiersin.org]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 5. Pharmacological Characterization of 5-HT1A Autoreceptor-Coupled GIRK Channels in Rat Dorsal Raphe 5-HT Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gain modulation by serotonin in pyramidal neurones of the rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin suppresses the slow afterhyperpolarization in rat intralaminar and midline thalamic neurones by activating 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin Induces Tonic Firing in Layer V Pyramidal Neurons of Rat Prefrontal Cortex during Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin induces tonic firing in layer V pyramidal neurons of rat prefrontal cortex during postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differences in the Electrophysiological Properties of Mouse Somatosensory Layer 2/3 Neurons In Vivo and Slice Stem from Intrinsic Sources Rather than a Network-Generated High Conductance State - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Serotonin Hydrochloride in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the multifaceted role of serotonin (5-hydroxytryptamine, 5-HT) hydrochloride in the modulation of synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2][3] Serotonin, a key monoamine neurotransmitter, exerts profound effects on neuronal excitability and network activity by interacting with a diverse family of receptors.[4][5] Understanding how serotonin shapes synaptic strength through processes like long-term potentiation (LTP) and long-term depression (LTD) is critical for developing novel therapeutics for a range of neurological and psychiatric disorders.

Core Concepts: Serotonin and Synaptic Plasticity

Serotonin is synthesized from the amino acid tryptophan and is released from presynaptic terminals to act on postsynaptic and presynaptic receptors.[1] Its actions are terminated by reuptake into the presynaptic neuron via the serotonin transporter (SERT).[1] The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[4][6] Most of these are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7][8]

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process fundamental to learning and memory.[9] The two primary forms of synaptic plasticity are:

-

Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation, leading to an enhanced response to subsequent stimuli.

-

Long-Term Depression (LTD): A long-lasting reduction in synaptic efficacy that can result from prolonged low-frequency stimulation.[10]

Serotonin's influence on these processes is complex, often depending on the specific receptor subtype activated, the brain region involved, and the developmental stage.[11][12]

The 5-HT1A Receptor: A Key Modulator of Neuronal Excitability and Plasticity

The 5-HT1A receptor is an inhibitory GPCR coupled to Gαi/o proteins.[13][14] It is found on both presynaptic neurons in the raphe nuclei (as an autoreceptor) and postsynaptic neurons in regions like the hippocampus and prefrontal cortex.[15] Activation of 5-HT1A receptors generally leads to neuronal hyperpolarization and reduced excitability.[13][15]

Signaling Pathways

Activation of the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13] It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization.[15] Furthermore, 5-HT1A receptor signaling can modulate the MAPK/ERK and PI3K/Akt pathways, which are crucial for neurite growth and synapse formation.[13][14]

Quantitative Data on 5-HT1A Receptor Modulation of Synaptic Plasticity

| Brain Region | Agonist/Antagonist | Effect on LTP/LTD | Quantitative Change | Reference |

| Hippocampus (CA1) | 8-OH-DPAT (agonist) | Attenuates LTP | Reduction in fEPSP slope | [16] |

| Prefrontal Cortex | NLX-101 (agonist) | Restores plasticity markers | Increased BDNF, Synaptophysin, PSD-95 | [17] |

| Corticostriatal | CP 93129 (5-HT1B agonist) | Induces LTD | EPSC amplitude reduced to 61.2 ± 3.1% of baseline | [18] |

The 5-HT2A Receptor: A Facilitator of Excitatory Neurotransmission and Plasticity

The 5-HT2A receptor is a Gq/11-coupled GPCR that generally exerts excitatory effects on neurons.[19] It is widely expressed in the prefrontal cortex (PFC), hippocampus, and amygdala, and is a key target for psychedelic drugs and atypical antipsychotics.[19][20][21][22]

Signaling Pathways

Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[19] This cascade can enhance the activity of NMDA receptors, which are critical for the induction of many forms of synaptic plasticity.[19][23] Recent evidence also points to a reciprocal interplay between 5-HT2A and metabotropic glutamate 5 (mGlu5) receptors in promoting neuroplasticity.[20]

Quantitative Data on 5-HT2A Receptor Modulation of Synaptic Plasticity

| Brain Region | Agonist/Antagonist | Effect on LTP/LTD | Quantitative Change | Reference |

| Prefrontal Cortex | DOI (agonist) | Gates LTD induction | Long-lasting depression of evoked AMPA EPSCs | [21][22] |

| Prefrontal Cortex | 5-HT + Tetanic Stimuli | Induces LTD | Significant reduction in EPSC amplitude | [11] |

| Prefrontal Cortex | Ketanserin (antagonist) | Blocks 5-HT-induced LTD | LTD induction failed (8.9 ± 3.0% change) | [11] |

| Thalamocortical Synapses | DOI (agonist) | Enhances NMDA transmission | Increased NMDA EPSCs | [23] |

The 5-HT3 Receptor: A Ligand-Gated Ion Channel in Plasticity

Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel permeable to cations (Na+, K+, and Ca2+).[8][24] Its activation leads to rapid membrane depolarization.[24] 5-HT3 receptors are often located on GABAergic interneurons, where their activation can trigger GABA release and subsequently inhibit principal neurons.[24][25]

Role in Synaptic Plasticity

By modulating the activity of interneurons, 5-HT3 receptors can indirectly influence synaptic plasticity. For instance, in the hippocampus, 5-HT3 receptor agonists can induce GABA release, which in turn can reduce hippocampal transmission and plasticity.[24] They play a role in the maturation of synapses during early postnatal development, particularly in the cerebellum.[25]

The 5-HT4 Receptor: A Facilitator of Persistent Synaptic Plasticity

The 5-HT4 receptor is coupled to Gαs proteins and its activation stimulates adenylyl cyclase, leading to increased cAMP production and PKA activation.[26] It plays a significant role in promoting persistent forms of synaptic plasticity and is implicated in learning and memory.[6][27]

Role in Synaptic Plasticity

Activation of 5-HT4 receptors has been shown to facilitate LTP and prevent the induction of LTD in the hippocampus.[28][29] For example, the 5-HT4 receptor agonist RS67333 can block learning-induced depotentiation of LTP in the CA1 region.[28] Conversely, antagonists like RS39604 can enhance LTD.[28] This suggests that 5-HT4 receptors can shift the threshold for inducing different forms of plasticity.[28]

Quantitative Data on 5-HT4 Receptor Modulation of Synaptic Plasticity

| Brain Region | Agonist/Antagonist | Effect on LTP/LTD | Quantitative Change | Reference |

| Hippocampus (CA1) | RS67333 (agonist) | Blocks depotentiation of LTP | N/A | [28] |

| Hippocampus (CA1) | RS39604 (antagonist) | Enhances LTD | Converts short-term depression to persistent LTD | [28] |

| Mossy Fiber - CA3 | RS67333 (agonist) | Prevents LTP and LTD | N/A | [30] |

| Mossy Fiber - CA3 | RS39604 (antagonist) | Facilitates STD into LTD | LTD lasted for >24h | [30] |

The 5-HT7 Receptor: A Regulator of Neuronal Structure and Plasticity

The 5-HT7 receptor, similar to the 5-HT4 receptor, is a Gαs-coupled GPCR that increases cAMP levels upon activation.[31] It is recognized as a key player in the development and remodeling of neuronal architecture and has been linked to both structural and synaptic plasticity.[7][31]

Role in Synaptic Plasticity

Activation of the 5-HT7 receptor is involved in neurite elongation, dendritic spine formation, and the modulation of synaptic plasticity.[7][31] Studies have shown that 5-HT7 receptor activation can rescue deficits in LTP and LTD in various animal models of neurodevelopmental disorders, highlighting its therapeutic potential.[31]

Experimental Protocols

In Vitro Electrophysiology (Hippocampal Slices)

-

Slice Preparation: Male Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1.2 NaH2PO4, 2.5 CaCl2, 1.3 MgSO4, 26.2 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2. Transverse hippocampal slices (400 µm) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF at 30-32°C. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 area using a glass micropipette filled with aCSF. Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway.[32][33]

-

LTP Induction: A stable baseline is recorded for at least 20 minutes. LTP is typically induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).[32]

-

LTD Induction: LTD is induced using a prolonged low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[33]

-

Pharmacology: Serotonin hydrochloride or specific receptor agonists/antagonists are bath-applied at known concentrations (e.g., 5-HT at 10-40 µM) before, during, or after the induction protocol to assess their effects on synaptic plasticity.[11][33]

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Serotonin enhances learning, not just mood [medicalnewstoday.com]

- 3. Serotonin and emotion, learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural studies of serotonin receptor family [bmbreports.org]

- 5. Serotonin Receptor Subtypes: Implications for Psychopharmacology | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 6. The serotonergic 5-HT4 receptor: A unique modulator of hippocampal synaptic information processing and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The serotonin receptor 7 and the structural plasticity of brain circuits [frontiersin.org]

- 8. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonergic neuromodulation of synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term depression - Wikipedia [en.wikipedia.org]

- 11. Serotonin facilitates long-term depression induction in prefrontal cortex via p38 MAPK/Rab5-mediated enhancement of AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT-dependent synaptic plasticity of the prefrontal cortex in postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 14. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Plasticity of 5-HT 1A receptor-mediated signaling during early postnatal brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 18. Serotonin Induces Long-Term Depression at Corticostriatal Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]

- 20. biorxiv.org [biorxiv.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Sustained Activation of Postsynaptic 5-HT2A Receptors Gates Plasticity at Prefrontal Cortex Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | The serotonin 5-HT3 receptor: a novel neurodevelopmental target [frontiersin.org]

- 26. scienceopen.com [scienceopen.com]

- 27. Receptor Related to Neurotransmitter Serotonin to Boost Memory Formation | Columbia University Department of Psychiatry [columbiapsychiatry.org]

- 28. scispace.com [scispace.com]

- 29. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The 5‐hydroxytryptamine4 receptor enables differentiation of informational content and encoding in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Role of the Serotonin Receptor 7 in Brain Plasticity: From Development to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Endogenous serotonin facilitates hippocampal long-term potentiation at CA3/CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Serotonin facilitates late-associative plasticity via synaptic tagging/cross-tagging and capture at hippocampal CA2 synapses in male rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Serotonin Hydrochloride in Neurodevelopmental Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serotonin (5-hydroxytryptamine, 5-HT), a phylogenetically ancient monoamine neurotransmitter, plays a dual role in the central nervous system. While extensively studied for its modulatory effects on mood, cognition, and physiology in the mature brain, a growing body of evidence highlights its critical function as a neurotrophic factor during embryonic and early postnatal development.[1] Serotonin hydrochloride, the stable salt form of serotonin, is widely utilized in experimental settings to investigate these developmental roles. Dysregulation of serotonergic signaling during critical neurodevelopmental windows is increasingly implicated in the etiology of various neurodevelopmental and psychiatric disorders, including autism spectrum disorder (ASD), attention-deficit/hyperactivity disorder (ADHD), and a predisposition to anxiety and depression.[2][3] This guide provides an in-depth technical overview of serotonin's involvement in key neurodevelopmental processes, summarizing quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

Serotonin Synthesis and Signaling in the Developing Brain

During embryogenesis, serotonergic neurons originate from the raphe nuclei in the brainstem and extend their projections throughout the central nervous system.[4] In humans, these neurons are detectable as early as five weeks of gestation.[5] Before the formation of a mature synaptic network, serotonin acts as a developmental signal, influencing a multitude of processes.[6]

The synthesis of serotonin begins with the amino acid tryptophan, which is converted to 5-hydroxytryptophan by the rate-limiting enzyme tryptophan hydroxylase 2 (TPH2). Subsequently, aromatic amino acid decarboxylase (AADC) converts 5-hydroxytryptophan to serotonin (5-HT).[7] Once synthesized, serotonin is packaged into vesicles by the vesicular monoamine transporter 2 (VMAT2) for release.[4] Its extracellular concentration is primarily regulated by the serotonin transporter (SERT), which facilitates reuptake into the presynaptic neuron.[2]

Serotonin exerts its effects by binding to a diverse family of at least 14 receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[5][8] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs).[9][10] These receptors are coupled to various intracellular signaling cascades that ultimately modulate gene expression and cellular function.

Key Signaling Pathways

The activation of different 5-HT receptor subtypes triggers distinct downstream signaling cascades critical for neurodevelopment.

-

5-HT1 Receptor Family (e.g., 5-HT1A, 5-HT1B, 5-HT1D): These receptors are typically coupled to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][10] This generally results in neuronal hyperpolarization and reduced neuronal excitability.[11]

-

5-HT2 Receptor Family (e.g., 5-HT2A, 5-HT2C): These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12]

-

5-HT4, 5-HT6, and 5-HT7 Receptors: These receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA).[8][10]

These primary signaling events initiate complex downstream cascades involving mitogen-activated protein kinases (MAPK/ERK) and Akt pathways, which are pivotal for cell growth, differentiation, and survival.[13]

Caption: Serotonin receptor signaling pathways.

Core Neurodevelopmental Processes Modulated by Serotonin

Serotonin acts as a trophic factor, regulating a wide array of critical neurodevelopmental events.[1]

Neurogenesis and Cell Proliferation

Serotonin signaling influences the proliferation of neural stem and progenitor cells. Studies have shown that activation of 5-HT1A receptors can promote neurogenesis.[14] Conversely, disruptions in serotonin levels can lead to altered cell cycle dynamics. Serotonin is essential for exercise-induced neurogenesis in the adult hippocampus, highlighting its ongoing role in neuronal generation.[15]

Neuronal Migration and Axonal Guidance

The correct positioning of neurons is fundamental to brain architecture. Serotonin modulates the migration of both pyramidal neurons and interneurons.[16] For instance, an excess of serotonin has been shown to decrease the migratory speed of cortical interneurons.[17] Serotonin also plays a crucial role in axonal guidance. In the developing thalamocortical pathway, serotonin can switch the response of thalamic axons to the guidance cue netrin-1, thereby influencing the formation of sensory circuits.[18]

Dendritic Arborization and Synaptogenesis

The complexity of a neuron's dendritic tree determines its capacity to receive and integrate information. Serotonin signaling is a key regulator of dendritic morphology. Embryonic depletion of serotonin can lead to reduced dendritic arborization and complexity in cortical pyramidal neurons.[16] Furthermore, activation of certain serotonin receptors, such as the 5-HT7 receptor, promotes the formation of dendritic spines and facilitates synaptogenesis in cortical and striatal neurons.[19]

Myelination

Recent evidence suggests that serotonin also influences myelination. In vitro studies have demonstrated that high levels of serotonin can adversely affect oligodendrocyte development and myelination.[20] This suggests that disruptions in serotonin homeostasis could contribute to altered neural connectivity.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of serotonin on neurodevelopmental processes.

Table 1: Effects of Serotonin on Neurogenesis

| Experimental Model | Treatment | Outcome | Quantitative Change | Reference |

| Adult Mice | Voluntary Wheel Running | Hippocampal Cell Proliferation | Robust increase in BrdU+ cells (p < 0.001) | [15] |

| Tph2-/- Mice (lacking brain serotonin) | Voluntary Wheel Running | Hippocampal Cell Proliferation | No significant increase in BrdU+ cells (p = 0.2533) | [15] |

| Alzheimer's Disease Patients | Endogenous Serotonin Levels | Hippocampal Volume | Positive correlation (Left: r=0.217, p=0.012; Right: r=0.181, p=0.037) | [21] |

Table 2: Effects of Serotonin on Neuronal Morphology

| Cell Type | Treatment | Parameter Measured | Quantitative Change | Reference |

| Postnatal Cortical & Striatal Neurons | 5-HT7 Receptor Agonist (LP-211) | Dendritic Spine Density | Significant increase | [19] |

| Human Neural Stem Cell-derived Neurons | Fluoxetine (10 µM) | Mean Neurite Outgrowth | Significant reduction | [22] |

| Rat Cortical Pyramidal Neurons | Embryonic Serotonin Depletion (PCPA) | Dendritic Arborization | Reduced complexity | [16] |

| Cortical Interneurons | Serotonin (100-400 µM) | Migratory Speed | Decreased | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key experimental protocols used to study the role of serotonin in neurodevelopment.

In Vitro Model: Assessing Serotonin's Effect on Neurite Outgrowth

This protocol describes a method to assess the impact of this compound on the morphological development of primary neurons in culture.

Objective: To quantify changes in neurite length and complexity in response to varying concentrations of this compound.

Methodology:

-

Primary Neuronal Culture:

-

Dissect embryonic day 18 (E18) rat cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissociate tissue using trypsin and trituration.

-

Plate dissociated cells onto poly-D-lysine coated coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.

-

-

Treatment:

-

After 24 hours in vitro (DIV 1), treat cultures with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control.

-

-

Immunocytochemistry:

-

At DIV 4, fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100 and block with 10% goat serum.

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

-

Incubate with a fluorescently-labeled secondary antibody.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ with NeuronJ plugin) to trace and measure the length of the longest neurite and the total number of primary neurites per neuron.

-

-

Statistical Analysis:

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

-

Caption: In Vitro Neurite Outgrowth Assay Workflow.

In Vivo Model: Embryonic Serotonin Depletion

This protocol outlines a method to investigate the consequences of reduced serotonin levels during embryonic development in a rodent model.

Objective: To assess the impact of transient serotonin depletion during a critical corticogenesis window on neuronal migration and differentiation.

Methodology:

-

Animal Model:

-

Use timed-pregnant Sprague-Dawley rats.

-

-

Pharmacological Treatment:

-

From embryonic day 12 (E12) to E17, administer daily intraperitoneal injections of p-chlorophenylalanine (PCPA), an inhibitor of tryptophan hydroxylase, or saline vehicle.

-

-

Tissue Collection and Preparation:

-

Collect embryonic or postnatal brains at desired time points (e.g., postnatal day 21).

-

Perfuse animals with 4% paraformaldehyde and post-fix the brains.

-

Cryoprotect brains in sucrose solution and section coronally on a cryostat.

-

-

Immunohistochemistry:

-

Perform immunohistochemical staining for markers of specific neuronal populations (e.g., CUX1 for upper cortical layers, CTIP2 for deeper layers) and interneuron subtypes (e.g., calretinin, parvalbumin).

-

-

Microscopy and Analysis:

-

Use brightfield or fluorescence microscopy to visualize the distribution and morphology of labeled neurons.

-

Perform cell counting and morphological analysis (e.g., Sholl analysis for dendritic complexity) in defined cortical regions.

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the PCPA-treated group with the saline control group.

-

Implications for Drug Development and Future Directions

The profound influence of serotonin on fundamental neurodevelopmental processes underscores the importance of considering developmental impacts when designing and evaluating serotonergic drugs. Perinatal exposure to substances that alter serotonin signaling, such as selective serotonin reuptake inhibitors (SSRIs), may have long-lasting consequences on brain architecture and function.[1][23]

Future research should focus on:

-

Elucidating the precise temporal and spatial expression of different serotonin receptor subtypes during development.

-

Identifying the specific downstream molecular targets that mediate serotonin's trophic effects.

-

Developing more sophisticated in vitro models, such as patient-derived induced pluripotent stem cell (iPSC) models of serotonergic neurons, to study the effects of genetic and environmental risk factors for neurodevelopmental disorders.[24]

-

Conducting longitudinal studies in animal models to understand how early-life perturbations in serotonin signaling lead to behavioral phenotypes in adulthood.[23]

A deeper understanding of serotonin's role in neurodevelopment will be instrumental in developing novel therapeutic strategies for neurodevelopmental disorders and for assessing the safety of medications used during pregnancy.

References

- 1. DEVELOPMENTAL CHANGES IN SEROTONIN SIGNALING: IMPLICATIONS FOR EARLY BRAIN FUNCTION, BEHAVIOR AND ADAPTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying the Contribution of Serotonin to Neurodevelopmental Disorders. Can This Fly? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic and early environmental influences on the serotonin system: consequences for brain development and risk for psychopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin neuron development: shaping molecular and structural identities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web-prod-2.pharm.uic.edu [web-prod-2.pharm.uic.edu]

- 6. researchgate.net [researchgate.net]

- 7. Serotonin: a regulator of neuronal morphology and circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Effects of serotonin in the hippocampus: how SSRIs and multimodal antidepressants might regulate pyramidal cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serotonin and neuronal growth factors - a convergence of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Serotonin Is Required for Exercise-Induced Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Embryonic depletion of serotonin affects cortical development [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Serotonin’s role in brain development investigated - VUMC News [news.vumc.org]

- 19. Serotonin 5-HT7 receptor increases the density of dendritic spines and facilitates synaptogenesis in forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exposure to serotonin adversely affects oligodendrocyte development and myelination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. mdpi.com [mdpi.com]

- 23. Inhibition of Serotonin But Not Norepinephrine Transport during Development Produces Delayed, Persistent Perturbations of Emotional Behaviors in Mice | Journal of Neuroscience [jneurosci.org]

- 24. Serotonin in psychiatry: in vitro disease modeling using patient-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Biosynthesis and Metabolism of Serotonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in a vast array of physiological and pathological processes, including mood regulation, gastrointestinal motility, and hemostasis. A thorough understanding of its endogenous biosynthesis and metabolism is fundamental for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core pathways of serotonin synthesis and degradation, detailing the key enzymes, intermediates, and regulatory mechanisms. Furthermore, it presents a compilation of detailed experimental protocols for the investigation of these processes, alongside a summary of quantitative data to facilitate comparative analysis. Visual representations of signaling pathways and experimental workflows are provided to enhance comprehension of the complex molecular interactions governing serotonin homeostasis.

Endogenous Biosynthesis of Serotonin

The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process. The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), followed by the decarboxylation of 5-HTP to serotonin.

Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase is the critical enzyme that initiates serotonin biosynthesis.[1] It exists in two isoforms, TPH1 and TPH2, which exhibit distinct tissue distributions and regulatory properties. TPH1 is predominantly found in peripheral tissues, such as the gut and pineal gland, while TPH2 is the primary isoform in the central nervous system. The activity of TPH is dependent on the cofactors tetrahydrobiopterin (BH4), molecular oxygen, and ferrous iron.

Aromatic L-Amino Acid Decarboxylase (AADC)

Following its synthesis, 5-HTP is rapidly converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2] This enzyme is not specific to the serotonin pathway and is also involved in the synthesis of catecholamines. AADC requires pyridoxal phosphate (vitamin B6) as a cofactor for its catalytic activity.

digraph "Serotonin Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"L-Tryptophan" [fillcolor="#FFFFFF"];

"5-Hydroxytryptophan (5-HTP)" [fillcolor="#FFFFFF"];

"Serotonin (5-HT)" [fillcolor="#FFFFFF"];

"L-Tryptophan" -> "5-Hydroxytryptophan (5-HTP)" [label=" Tryptophan\n Hydroxylase (TPH)\n (Rate-limiting step) ", fontcolor="#202124", color="#4285F4"];

"5-Hydroxytryptophan (5-HTP)" -> "Serotonin (5-HT)" [label=" Aromatic L-Amino Acid\n Decarboxylase (AADC) ", fontcolor="#202124", color="#34A853"];

}

Figure 2: Major metabolic pathways of serotonin.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in serotonin biosynthesis and metabolism in humans. These values can vary depending on the specific experimental conditions, tissue source, and recombinant enzyme system used.

Table 1: Kinetic Parameters of Human Enzymes in Serotonin Biosynthesis

Enzyme Substrate Km Vmax Source Tryptophan Hydroxylase 2 (TPH2) L-Tryptophan Varies Varies [3] Aromatic L-Amino Acid Decarboxylase (AADC) 5-Hydroxytryptophan 90 µM 71 pmol/min/g wet weight [2]

Table 2: Kinetic Parameters of Human Enzymes in Serotonin Metabolism

Enzyme Substrate Km Vmax Source Monoamine Oxidase A (MAO-A) Serotonin 2-4 fold lower than for norepinephrine 2-5 fold higher than for norepinephrine [4] Aldehyde Dehydrogenase (ALDH) 5-Hydroxyindoleacetaldehyde Not readily available Not readily available Serotonin N-Acetyltransferase (AANAT/hNaa50) Serotonin 986 µM 1800 pmol/min/mg protein [5] Hydroxyindole-O-Methyltransferase (HIOMT) N-Acetylserotonin Not readily available Not readily available Sulfotransferase 1A3 (SULT1A3) Serotonin 71.38 µM Not specified [6] UDP-Glucuronosyltransferase 1A6 (UGT1A6) Serotonin 5.0 ± 0.4 mM 4.5 ± 0.1 nmol/min/mg protein [7] Human Liver Microsomes (UGT activity) Serotonin 8.8 ± 0.3 mM 43.4 ± 0.4 nmol/min/mg protein [8]

Table 3: Concentrations of Serotonin and its Metabolites in Human Cerebrospinal Fluid (CSF)

Analyte Concentration Range Notes Serotonin (5-HT) <1 nM [9] 5-Hydroxyindoleacetic Acid (5-HIAA) Decreases with age in early life [10] Tryptophan Exhibits diurnal variation [11] 5-Hydroxytryptophan (5-HTP) Significantly decreased in Alzheimer's disease [12] Melatonin Significantly decreased in Alzheimer's disease [12]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biosynthesis and metabolism of serotonin.

Measurement of Tryptophan Hydroxylase (TPH) Activity

Principle: TPH activity can be determined by measuring the formation of 5-HTP from tryptophan.

Methodology: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection [4]

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

-

Enzymatic Reaction: The homogenate is incubated with L-tryptophan, BH4, and other cofactors.

-

Reaction Termination and Extraction: The reaction is stopped, typically with perchloric acid, and the 5-HTP is extracted.

-

HPLC Analysis: The extracted 5-HTP is quantified using HPLC with fluorescence detection, often involving post-column derivatization to enhance sensitivity.

Alternative Method: Continuous Fluorometric Assay [13]

This method relies on the different fluorescence spectra of tryptophan and 5-HTP. The increase in fluorescence at a specific wavelength corresponding to 5-HTP is monitored over time to determine the rate of the enzymatic reaction.

Quantification of Serotonin and its Metabolites

Principle: Simultaneous measurement of serotonin and its metabolites, such as 5-HIAA, in biological samples.

Methodology: HPLC with Electrochemical Detection (HPLC-ECD) [14]

-

Sample Preparation: Biological samples (e.g., brain tissue, plasma, CSF) are processed to extract the analytes of interest.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase column to separate serotonin, 5-HIAA, and other related compounds.

-

Electrochemical Detection: An electrochemical detector is used to quantify the separated analytes based on their oxidation or reduction potential.

Cellular and Animal Models

Cellular Models:

-

Enterochromaffin (EC) Cell Cultures: Primary cultures of EC cells from intestinal tissue can be used to study serotonin release mechanisms.[15][16]

-

Caco-2 Cells: This human colon adenocarcinoma cell line is a model for studying intestinal serotonin metabolism, particularly glucuronidation.[17]

Animal Models:

-

In Vivo Microdialysis in Rodents: This technique allows for the continuous sampling of extracellular fluid from specific brain regions of freely moving animals to measure serotonin and its metabolites.[13][14]

-

Genetically Modified Mice: Mice with targeted deletions or modifications of genes encoding for serotonin-related proteins (e.g., transporters, enzymes) are valuable tools for studying the in vivo consequences of altered serotonin signaling.

Mandatory Visualizations

Experimental Workflow for Studying Enterochromaffin Cell Serotonin Release